(3-Amino-2,6-dichlorophenyl)boronic acid
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Overview
Description
(3-Amino-2,6-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichlorinated aromatic ring with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,6-dichlorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method involves the reaction of 2,6-dichloroaniline with a boron source such as trimethyl borate in the presence of a base like n-butyllithium. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the formation of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2,6-dichlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(3-Amino-2,6-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Amino-2,6-dichlorophenyl)boronic acid primarily involves the interaction of the boronic acid group with biological targets. The boronic acid can form reversible covalent bonds with nucleophilic sites on proteins, such as the active site serine residues in proteases. This interaction can inhibit the enzyme’s activity, making it a valuable tool in the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenylboronic Acid: Similar structure but lacks the amino group, making it less versatile in certain reactions.
3-Chlorophenylboronic Acid: Contains only one chlorine substituent, affecting its reactivity and applications.
Phenylboronic Acid: Lacks both chlorine and amino substituents, making it less specialized for certain synthetic applications.
Uniqueness
(3-Amino-2,6-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro substituents on the aromatic ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts.
Properties
CAS No. |
2096330-06-0 |
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Molecular Formula |
C6H6BCl2NO2 |
Molecular Weight |
205.83 g/mol |
IUPAC Name |
(3-amino-2,6-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BCl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2 |
InChI Key |
HWRKHSZCKZFOMN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)N)Cl)(O)O |
Origin of Product |
United States |
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